1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3,4-Dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- 3,4-Dimethylphenyl group at the 1-position: Provides steric bulk and hydrophobic interactions.
- 4-Ethylphenyl group at the N-amine position: Enhances lipophilicity compared to methyl or methoxy substituents.
This compound is hypothesized to exhibit kinase inhibitory activity due to structural similarities with known pyrazolo[3,4-d]pyrimidine-based kinase inhibitors (e.g., Ibrutinib) .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-4-16-6-8-17(9-7-16)25-20-19-12-24-26(21(19)23-13-22-20)18-10-5-14(2)15(3)11-18/h5-13H,4H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJLUNDAYYTRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3,4-dimethylphenylhydrazine with 4-ethylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using reagents like halogens or alkylating agents.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . Research indicates that such compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.
Case Study : A study published in ACS Omega demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited potent activity against breast cancer cells through the inhibition of cyclin-dependent kinases (CDKs) .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
Data Table: Inhibition of COX Enzymes
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 65 | 78 |
| Reference Compound A | 50 | 70 |
| Reference Compound B | 30 | 85 |
This table summarizes the inhibition percentages of COX enzymes by the compound compared to reference compounds .
Neuroprotective Properties
Emerging research suggests neuroprotective effects of pyrazolo[3,4-d]pyrimidines. The compound has been shown to reduce oxidative stress markers and improve neuronal survival in vitro.
Case Study : A recent investigation indicated that treatment with the compound led to a significant decrease in apoptotic markers in neuronal cell cultures exposed to neurotoxic agents .
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases, resulting in the suppression of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares substituents, biological activities, and key properties of the target compound and its analogs:
*Estimated using ChemDraw.
Key Observations:
Biological Activity
1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, identified by CAS number 890886-68-7, is a heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. It has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
- Molecular Formula: CHN
- Molecular Weight: 343.4 g/mol
- IUPAC Name: 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Synthesis
The synthesis of this compound typically involves the condensation of 3,4-dimethylphenylhydrazine with 4-ethylbenzaldehyde to form a hydrazone intermediate, which is then cyclized with a pyrimidine derivative under acidic or basic conditions. Optimizing reaction conditions is crucial for achieving high yields and purity .
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways. The mechanism of action often involves the modulation of signaling pathways that are critical for tumor growth.
Case Study: In Vitro Analysis
A study evaluated the cytotoxic effects of related pyrazolo compounds on different cancer cell lines. The results demonstrated that certain derivatives exhibited IC values in the low micromolar range against breast and lung cancer cell lines, suggesting that modifications in their structure can enhance their anticancer potency .
Anti-inflammatory Properties
In addition to anticancer activity, pyrazolo compounds have been explored for their anti-inflammatory effects. Research has identified specific derivatives that act as selective COX-2 inhibitors.
Comparative Study: COX Inhibition
A comparative study assessed the anti-inflammatory activity of several pyrazolo derivatives against COX enzymes. The following table summarizes the IC values for selected compounds:
| Compound | IC (μg/mL) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| Compound A | 60.56 | Moderate | High |
| Compound B | 57.24 | Low | Very High |
| Compound C | 69.15 | Low | Moderate |
| Diclofenac | 54.65 | High | Very High |
These findings indicate that some derivatives may offer comparable or superior anti-inflammatory effects compared to established NSAIDs like diclofenac .
The biological activity of this compound likely involves its interaction with specific molecular targets such as protein kinases and inflammatory mediators. By binding to these targets, the compound can modulate various cellular processes including apoptosis and inflammatory responses.
Interaction with Kinases
The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Inhibition of COX Enzymes
As a potential COX-2 inhibitor, this compound may reduce inflammation by blocking the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
